Razupenem, also known by several synonyms including PZ601 and SM-216601, belongs to the class of carbapenem antibiotics. Carbapenems are characterized by their broad-spectrum antibacterial activity and resistance to hydrolysis by most beta-lactamases. Razupenem was developed by Sumitomo Pharma Co., Ltd., and is primarily indicated for treating complicated skin and soft tissue infections caused by various bacteria, including methicillin-resistant Staphylococcus aureus and Enterobacteriaceae .
The synthesis of Razupenem involves several key steps that utilize various chemical reactions. A notable method includes the use of a penicillin ester derivative obtained from 6-aminopenicillanic acid as a chiral building block. The synthesis typically employs reactions such as the Witting reaction, Mitsunobu reaction, and palladium-catalyzed hydrogenolysis .
Key parameters in the synthesis process include:
The molecular formula of Razupenem is , with a complex structure that includes a beta-lactam ring characteristic of carbapenems. This structure is essential for its antibacterial activity as it allows binding to penicillin-binding proteins (PBPs) within bacterial cells .
The InChIKey for Razupenem is XFGOMLIRJYURLQ-GOKYHWASSA-N, which aids in its identification in chemical databases. The structural features contribute to its stability against enzymatic degradation by beta-lactamases .
Razupenem undergoes various chemical reactions that are crucial for its antibacterial activity. It primarily acts by inhibiting PBPs involved in bacterial cell wall synthesis. The inhibition disrupts the peptidoglycan layer formation, leading to bacterial cell lysis under osmotic pressure .
Key reactions include:
Razupenem exhibits bactericidal activity through its mechanism of action involving:
Razupenem possesses several notable physical and chemical properties:
Razupenem has significant potential applications in clinical settings:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2